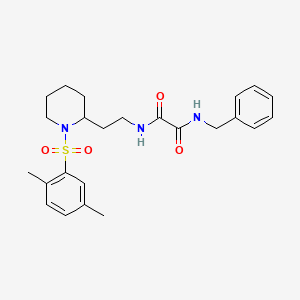

5-Chloro-3-methyl-1-phenyl-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-3-methyl-1-phenyl-1,2,4-triazole is a type of triazole compound . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as 5-Chloro-3-methyl-1-phenyl-1,2,4-triazole, has been achieved using various strategies . One approach involves using 3-amino-1,2,4-triazole as an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Molecular Structure Analysis

The molecular structure of 5-Chloro-3-methyl-1-phenyl-1,2,4-triazole, like other triazoles, contains two carbon and three nitrogen atoms in a five-membered aromatic azole chain . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

Triazoles, including 5-Chloro-3-methyl-1-phenyl-1,2,4-triazole, have been synthesized via multistep synthetic routes . These compounds are capable of undergoing a variety of chemical reactions due to their unique structure and properties .Aplicaciones Científicas De Investigación

- Triazoles, including 5-Chloro-3-methyl-1-phenyl-1,2,4-triazole, exhibit antibacterial properties. Researchers have explored their potential as novel antibacterial agents to combat multidrug-resistant pathogens . The design and synthesis of triazole derivatives with enhanced antimicrobial activity are actively investigated.

- Triazole-containing drugs play a crucial role in antifungal therapy. Compounds like fluconazole and voriconazole are widely used for treating fungal infections. 5-Chloro-3-methyl-1-phenyl-1,2,4-triazole may contribute to this class of drugs .

- Some triazole derivatives exhibit antioxidant activity. Researchers have studied the potential of substituted 1,2,4-triazole analogues as antioxidants. These compounds may help protect cells from oxidative stress .

- Triazoles have been investigated for their antiviral properties. While specific studies on 5-Chloro-3-methyl-1-phenyl-1,2,4-triazole are limited, its structural similarity to other antiviral triazoles suggests potential antiviral activity .

- 5-Chloro-3-methyl-1-phenyl-1,2,4-triazole has been used in the design of surface-enhanced Raman scattering-based probes for rapid and accurate detection of DNA markers . This application is relevant in molecular biology and diagnostics.

- Triazoles have been employed in the synthesis of bioactive nucleoside analogues. Researchers have explored their use as building blocks for novel compounds with potential therapeutic applications .

Antibacterial Activity

Antifungal Agents

Antioxidant Properties

Antiviral Potential

DNA Marker Detection

Bioactive Nucleoside Analogues

Mecanismo De Acción

Target of Action

5-Chloro-3-methyl-1-phenyl-1,2,4-triazole, like other triazole compounds, is capable of binding in the biological system with a variety of enzymes and receptors . This allows it to exhibit versatile biological activities.

Mode of Action

Triazole compounds in general are known to interact with their targets, leading to changes in the biological system

Biochemical Pathways

Triazole compounds are known to influence a variety of biochemical pathways due to their ability to bind with various enzymes and receptors . The downstream effects of these interactions can vary widely and are dependent on the specific targets and the biological system in which they are acting.

Result of Action

Given the compound’s potential to bind with various enzymes and receptors, it can be inferred that it may have significant effects at the molecular and cellular level .

Action Environment

It is known that environmental factors can significantly impact the action of chemical compounds

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-3-methyl-1-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-7-11-9(10)13(12-7)8-5-3-2-4-6-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDRIKMBXZAZGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)Cl)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione](/img/structure/B2753799.png)

![ethyl 2-{3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate](/img/structure/B2753802.png)

![4-hydroxy-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one](/img/structure/B2753806.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2753810.png)

![N-pentyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2753812.png)

![2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid](/img/structure/B2753814.png)